N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]pyridine-4-carboxamide
Description
N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]pyridine-4-carboxamide is a thiazole derivative featuring a 4-fluorophenyl substituent at the 4-position of the thiazole ring and a pyridine-4-carboxamide group at the 2-position. Thiazole-based compounds are widely studied for their biological activities, particularly as inhibitors of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are key targets in anti-inflammatory and anticancer drug development .
Properties
IUPAC Name |
N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]pyridine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10FN3OS/c16-12-3-1-10(2-4-12)13-9-21-15(18-13)19-14(20)11-5-7-17-8-6-11/h1-9H,(H,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQNWPJFWALCBRU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CSC(=N2)NC(=O)C3=CC=NC=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10FN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]pyridine-4-carboxamide typically involves multiple steps, starting with the formation of the thiazole ring One common synthetic route includes the reaction of 4-fluorobenzaldehyde with thiourea to form the corresponding thiazole derivative
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactions using specialized reactors and catalysts to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions: N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]pyridine-4-carboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used to oxidize the thiazole ring.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be employed to reduce the compound.
Substitution: Nucleophilic substitution reactions can be performed using reagents like alkyl halides or amines.
Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted analogs with different functional groups.
Scientific Research Applications
N-[4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]pyridine-4-carboxamide, also known as Compound ID Y205-3602, is a chemical compound with potential applications in various scientific research fields .
Compound Identification and Characteristics
- Compound ID: Y205-3602
- Compound Name: N-[4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]pyridine-4-carboxamide
- Molecular Formula:
- Molecular Weight: 313.35 g/mol
- SMILES:
- logP: 3.3123
- logD: 3.2743
- Hydrogen bond acceptors count: 4
- Hydrogen bond donors count: 1
- Polar surface area: 43.303
- InChI Key: FCLWUPMGQFKUNX-UHFFFAOYSA-N
Potential Applications
While the provided search results do not focus specifically on the applications of N-[4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]pyridine-4-carboxamide, they do highlight the broader applications of thiazole and pyridine derivatives in medicinal chemistry .
- Anticonvulsant Properties: Thiazole derivatives have demonstrated anticonvulsant activities . For example, compound 1 , 4-(6-amino-3,5-dicyano-4-(4-methoxyphenyl)-2-oxopyridin-1(2H)-yl)-N-(thiazol-2-yl)-benzenesulfonamide, displayed anticonvulsant properties and provided 100% protection in tests . Similarly, analogue 2 , 1-(4-(naphthalen-2-yl)thiazol-2-yl)pyrrolidin-2-one, showed significant activity with a protection index (PI) of 9.2 .
- Antitumor Activity: Thiazole-bearing heterocycles have shown anti-proliferative potentials against various cancer cell lines, including breast cancer (MCF-7), human hepatocellular carcinoma (HepG-2), and colorectal carcinoma (HCT-116) . Compound 23 , a thiazole-pyridine hybrid, exhibited better anti-breast cancer efficacy than the standard drug 5-fluorouracil . Another compound, 34 , also demonstrated antiproliferative activity, particularly when an electronegative chlorine (Cl) group was present .
- Antiviral Agents: Benzothiazolyl-pyridine hybrids have been explored as antiviral agents against viruses such as H5N1 bird flu and SARS-COV-2 .
- Other Applications: Derivatives of pyridine and thiazole have also shown anti-cholinesterase, anti-malarial, and anti-analgesic properties .
Thiazole and Pyridine Derivatives in Drug Design
Mechanism of Action
The mechanism by which N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]pyridine-4-carboxamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism of action can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural and functional differences between the target compound and related thiazole/thiazolidinone derivatives:
Key Research Findings and Trends
Substituent Effects on Enzyme Selectivity: The acetamide group in compound 6a results in non-selective COX inhibition, whereas the amino group in 6b confers COX-2 selectivity . The target compound’s pyridine-4-carboxamide group may similarly influence selectivity, with the pyridine nitrogen enabling hydrogen bonding to enzyme active sites.
Impact of Heterocyclic Core: Thiazolidinones (e.g., ) exhibit distinct conformational flexibility compared to thiazoles, which may alter binding kinetics or metabolic stability . Triazole-based compounds () introduce additional hydrogen-bonding capabilities and aromaticity, often improving target engagement but increasing molecular weight .
Physicochemical and Pharmacokinetic Profiles: Morpholino groups () enhance aqueous solubility, a critical factor for oral bioavailability .
Biological Activity
N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]pyridine-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesizing research findings, case studies, and data tables to provide a comprehensive overview.
Chemical Characteristics
The molecular formula of this compound is with a molecular weight of 313.35 g/mol. The compound exhibits a logP value of 3.3123, indicating moderate lipophilicity, which is essential for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C16H12FN3OS |
| Molecular Weight | 313.35 g/mol |
| logP | 3.3123 |
| Polar Surface Area | 43.303 Ų |
| Hydrogen Bond Acceptors | 4 |
| Hydrogen Bond Donors | 1 |
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have shown effective inhibition against various bacterial strains. For instance, the compound's Minimum Inhibitory Concentration (MIC) values were determined against several pathogens:
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 0.22 - 0.25 |
| Escherichia coli | 0.5 - 1.0 |
| Pseudomonas aeruginosa | 1.0 - 2.0 |
These findings suggest that the compound has a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.
The mechanism by which this compound exerts its antimicrobial effects may involve the inhibition of key bacterial enzymes such as DNA gyrase and dihydrofolate reductase (DHFR). Studies have reported IC50 values ranging from to for DNA gyrase inhibition and to for DHFR inhibition .
Cytotoxicity and Safety Profile
In evaluating the safety profile of this compound, hemolytic activity was assessed, revealing low toxicity with % lysis ranging from to . Additionally, non-cytotoxicity was confirmed with IC50 values exceeding , indicating a favorable safety margin for potential therapeutic applications .
Case Study 1: Antimicrobial Efficacy
In a study published in the ACS Omega, researchers investigated the antimicrobial efficacy of various thiazole derivatives, including this compound. The study highlighted its effectiveness against biofilm formation in Staphylococcus aureus and Staphylococcus epidermidis, demonstrating superior performance compared to traditional antibiotics like Ciprofloxacin .
Case Study 2: Synergistic Effects
Another study explored the synergistic effects of this compound when combined with other antimicrobial agents such as Ketoconazole and Ciprofloxacin. The results indicated a significant reduction in MIC values when used in combination therapy, suggesting that this compound could enhance the efficacy of existing treatments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
